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Compound of Interest

Compound Name: C17H15F2N304

Cat. No.: B15173624

Disclaimer: The compound with the molecular formula C17H15F2N304, which we will refer to
as "Compound Y," could not be identified as a known chemical entity in publicly available
scientific databases. Therefore, this comparative guide has been generated using the well-
characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a reference. The data for
Compound Y is entirely hypothetical and created for illustrative purposes to meet the structural
and content requirements of the prompt. This document serves as a template for how such a
comparative analysis should be structured.

This guide provides a detailed comparison of the hypothetical BTK inhibitor, Compound Y, and
the established drug, Ibrutinib. The analysis covers physicochemical properties,
pharmacokinetic and pharmacodynamic profiles, and the underlying mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of Compound Y and Ibrutinib is presented in
Table 1. These properties are crucial for understanding the drug-like characteristics of a
compound and predicting its behavior in biological systems.

Table 1: Comparison of Physicochemical Properties
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Compound Y
Property (C17H15F2N304) Ibrutinib (C25H24N602)
(Hypothetical)
Molecular Weight 387.36 g/mol 440.50 g/mol [1]
LogP 3.2 3.6[2]
Aqueous Solubility 0.01 mg/mL Practically insoluble in water[1]
pKa 5.8 (basic) Not available
1-[(3R)-3-[4-amino-3-(4-
phenoxyphenyl)-1H-
Chemical Structure Not available pyrazolo[3,4-d]pyrimidin-1-
yllpiperidin-1-yl]prop-2-en-1-
one[1]
C=CC(=0)N1CCC--INVALID-
LINK--
SMILES Not available N2C3=NC=NC(=C3C(=N2)C4

=CC=C(C=C4)0C5=CC=CC=
C5)N[3]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism,

and excretion (ADME). Table 2 provides a comparative summary of the pharmacokinetic

parameters for Compound Y and lbrutinib.

Table 2: Comparison of Pharmacokinetic Parameters
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Compound Y o
Parameter . Ibrutinib
(Hypothetical)
Bioavailability ~45% High first-pass effect[4]
Time to Max. Concentration
1.5- 2.5 hours 1 - 2 hours[5][6]
(Tmax)
o o ) 97.3% (primarily to albumin)[4]
Plasma Protein Binding ~95% (primarily to albumin) 51171
Volume of Distribution (Vd) ~8,000 L ~10,000 L[5][8]
) ) o Hepatic (primarily via CYP3A4)
Metabolism Hepatic (primarily via CYP3A4) 7]
Elimination Half-life 5-7 hours 4 - 6 hours[4][7]

) Primarily fecal (~75%), minor )
Excretion Feces (80%), urine (10%)[7]
renal (~15%)

Pharmacodynamic Profile

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.
Table 3 compares the in vitro and in vivo pharmacodynamic properties of Compound Y and
Ibrutinib.

Table 3: Comparison of Pharmacodynamic Parameters
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Compound Y o
Parameter . Ibrutinib
(Hypothetical)
) ) Bruton's tyrosine kinase (BTK)
Target Bruton's tyrosine kinase (BTK)

[5117]

Mechanism of Action

Irreversible covalent inhibitor of
BTK

Irreversible covalent inhibitor of
BTK, binding to Cys481[5][7]

IC50 (BTK)

0.8 nM

0.5 nM[9]

Cellular Effects

Inhibition of B-cell receptor
(BCR) signaling, induction of
apoptosis in B-cell

malignancies.

Inhibition of BCR signaling,
leading to decreased B-cell
proliferation and survival.[7]
[10]

In Vivo Efficacy

Regression of tumor growth in
xenograft models of B-cell

malignancies.

Efficacious in models of
autoimmune disease and B-

cell malignancy.[10]

Mechanism of Action: B-Cell Receptor Signhaling

Pathway

Both the hypothetical Compound Y and Ibrutinib are inhibitors of Bruton's tyrosine kinase

(BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5][7][11] This pathway

is essential for the proliferation, differentiation, and survival of B-cells.[7][12][13] In many B-cell

malignancies, this pathway is constitutively active, promoting cancer cell growth.[7] By

irreversibly binding to BTK, these inhibitors block the downstream signaling cascade, leading to

apoptosis of malignant B-cells.[5][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. accessdata.fda.gov [accessdata.fda.gov]
e 2. Ibrutinib D5 | C25H24N602 | CID 73053689 - PubChem [pubchem.ncbi.nim.nih.gov]
e 3. Ibrutinib | C25H24N602 | CID 24821094 - PubChem [pubchem.ncbi.nim.nih.gov]

e 4. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic
lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nim.nih.gov]

e 5. go.drugbank.com [go.drugbank.com]
e 6. ascopubs.org [ascopubs.org]
e 7. Ibrutinib - Wikipedia [en.wikipedia.org]

o 8. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in
patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

e 9. Ibrutinib (PCI-32765) | BTK inhibitor | TargetMol [targetmol.com]

e 10. imbruvicahcp.com [imbruvicahcp.com]

e 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
e 12. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

e 13. genscript.com [genscript.com]

e 14. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

« To cite this document: BenchChem. [Comparative Study: A Hypothetical Analysis of
Compound Y (C17H15F2N304) versus Ibrutinib]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15173624#c17h15f2n304-vs-similar-
known-compound-a-comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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